砷四聚体

描述

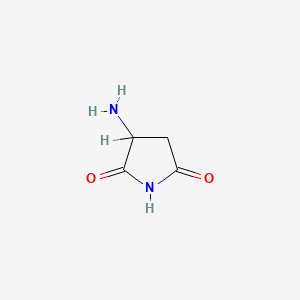

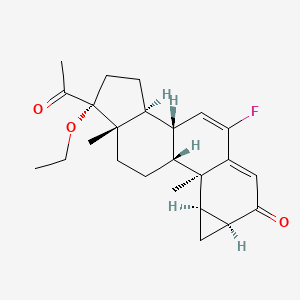

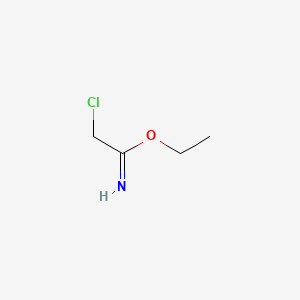

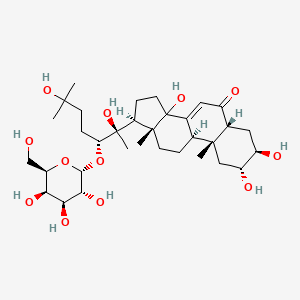

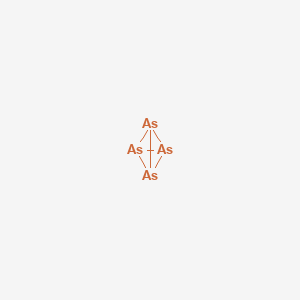

Arsenic tetramer (As4) is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 6 bonds. There are 6 non-H bonds, 4 three-membered rings, and 3 four-membered rings .

Synthesis Analysis

The synthesis of arsenic compounds, including arsenic tetramer, often involves complex chemical reactions. Arsenic occurs in the natural environment in four oxidation states: As(V), As(III), As(0) and As(-III). The behavior of arsenic species changes depending on the biotic or abiotic conditions in water . In groundwater, arsenic is predominantly present as As(III) and As(V), with a minor amount of methyl and dimethyl arsenic compounds being reported .

Molecular Structure Analysis

The 2D chemical structure image of Arsenic tetramer is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Arsenic tetramer is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

Arsenic, including arsenic tetramer, can undergo various chemical reactions. For example, during chemiluminescence analysis, arsenic is transformed to arsine gas via hydride generation, and then the arsine gas is delivered to an ozone chamber via a carrier gas flow for further reaction .

Physical And Chemical Properties Analysis

Arsenic, including arsenic tetramer, has various physical and chemical properties. It occurs naturally in water and soil. Arsenic can be harmful to the eyes, skin, liver, kidneys, lungs, and lymphatic system . Exposure to arsenic can also cause cancer .

科学研究应用

增强癌症治疗:四氧化三砷 (Tetras) 已被证明可以增强实体瘤的辐射敏感性,充当抗血管剂。这导致肿瘤生长延迟和存活率提高,表明其作为实体瘤放射治疗增强剂的潜在用途 (Park 等人,2009 年)。

与三氧化二砷的比较分析:在生物医学研究中,关于使用三氧化二砷和四氧化三砷存在混淆。一项批判性分析表明,尽管存在差异,但两者溶解后产生的都是相同的活性化合物,这对于协调该领域的未来研究非常重要 (Šlejkovec 等人,2012 年)。

胎盘致癌性研究:研究表明,无机砷(如砷四聚体)在小鼠中作为完全的胎盘致癌物,在多个部位诱发肿瘤,并在某些组织中充当肿瘤引发剂 (Waalkes 等人,2003 年)。

血管生成抑制:四氧化三砷表现出抗血管生成特性,抑制内皮细胞的增殖、迁移和侵袭。它已被证明可以诱导细胞周期停滞并抑制基质金属蛋白酶-2 分泌,表明其作为口服抗血管生成剂的潜力 (Park 等人,2003 年)。

使用植物纳米仿生传感器检测砷:已经开展了关于开发用于砷检测的植物纳米仿生传感器的研究。这些传感器利用植物预浓缩和提取砷的天然能力,实现植物对砷吸收的实时检测和监测 (Lew 等人,2020 年)。

对分子束外延中 GaAs 生长的影响:使用砷通量进行分子束外延的 GaAs 生长研究揭示了砷分子形式对结晶过程中自组织 InAs 纳米结构特征再现性的影响 (Garcia 等人,1988 年)。

磁铁矿纳米颗粒对砷的截获:研究表明,砷在磁铁矿等氧化铁尖晶石上的吸附有助于砷在各种环境中的固定。不同的吸附过程导致独特的砷 (V) 截获模式,这对于理解和开发有效的砷水处理技术至关重要 (Wang 等人,2011 年)。

对癌细胞的抗增殖作用:四氧化三砷已在人胃癌细胞中显示出抗增殖作用。它已被建议作为一种有效的试剂,与其他化学治疗剂(如 5-FU 或紫杉醇)联合使用,以产生协同抗癌作用 (Chung 等人,2007 年)。

作用机制

The mechanism of action of arsenic compounds is complex and involves numerous intracellular signal transduction pathways and many alterations in cellular function . These actions of arsenic may result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation .

安全和危害

Exposure to arsenic, including arsenic tetramer, can be harmful. Chronic exposure to arsenic leads to distinct skin diseases, such as arsenical keratinosis, which is characterized by excessive formation of scaly skin on the palms and soles; darkened patches of skin; wart formation; skin lesions; acne; and increased risk of skin cancers . Chronic arsenic poisoning can also cause sudden constriction in arteries or veins, reducing blood flow; decreased nerve function; lung, liver, kidney and bladder, and other cancers . Acute exposures can cause lung distress and death .

未来方向

Future research on arsenic, including arsenic tetramer, is likely to focus on understanding the complex connections between environmental exposures and human health . This includes studying the molecular mechanisms connecting environmental exposures to adverse endpoints, which are often unknown, reflecting knowledge gaps .

属性

IUPAC Name |

1,2,3,4-tetrarsatricyclo[1.1.0.02,4]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As4/c1-2-3(1)4(1)2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVQXFOBKTWZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As]12[As]3[As]1[As]23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153423 | |

| Record name | Arsenic tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6864 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73145-35-4, 12187-08-5 | |

| Record name | Arsenic, ion (As41+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73145-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenic tetramer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012187085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic tetramer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。